BenchChemオンラインストアへようこそ!

2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid

DHODH inhibitor X‑ray crystallography structure‑based drug design

2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (also designated 2-(3-(3,5-dichlorophenyl)ureido)benzoic acid; PDB ligand code 6X1; ChEMBL CHEMBL1088742) is a synthetic small-molecule aryl ureido benzoic acid derivative with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1 g·mol⁻¹. The compound belongs to the amino-benzoic acid class and was first disclosed as dihydroorotate dehydrogenase (DHODH) inhibitor 641 in a Sanofi-aventis virtual screening and X‑ray crystallography study.

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.1 g/mol
Cat. No. B2928821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid
Molecular FormulaC14H10Cl2N2O3
Molecular Weight325.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2N2O3/c15-8-5-9(16)7-10(6-8)17-14(21)18-12-4-2-1-3-11(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
InChIKeyPIWYMPXOKMFVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid – Compound Identity, Structural Classification, and Baseline Procurement Context


2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (also designated 2-(3-(3,5-dichlorophenyl)ureido)benzoic acid; PDB ligand code 6X1; ChEMBL CHEMBL1088742) is a synthetic small-molecule aryl ureido benzoic acid derivative with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1 g·mol⁻¹ [1]. The compound belongs to the amino-benzoic acid class and was first disclosed as dihydroorotate dehydrogenase (DHODH) inhibitor 641 in a Sanofi-aventis virtual screening and X‑ray crystallography study [2]. Its three‑dimensional binding mode to human DHODH has been determined at 2.05 Å resolution (PDB 3KVK), confirming direct engagement of the ureido‑benzoic acid scaffold with the enzyme’s ubiquinone‑binding pocket [2]. The compound is supplied primarily as a research‑grade DHODH probe, and its procurement value derives from the availability of a well‑characterized co‑crystal structure that enables structure‑based optimization of DHODH‑targeted programs.

Why Generic DHODH‑Inhibitor Substitution Fails: Critical Differentiation of 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid from In‑Class Analogs


Amino-benzoic acid DHODH inhibitors are not interchangeable because subtle changes in the aryl‑ureido‑benzoic acid scaffold profoundly alter the binding pose, hydrogen‑bond network, and occupancy within the narrow, polarised ubiquinone channel of human DHODH [1]. In the original series, compounds 1 and 2 bind as predicted by virtual screening, whereas compounds 3 and 4 (including the target compound) adopt structurally distinct orientations that could not be anticipated by in silico models alone [1]. Consequently, generic substitution with a closely related analog risks loss of the specific interactions that define residence time, potency, and selectivity profile; any compound selected for enzyme‑based screening or biophysical studies must therefore be matched to the exact co‑crystal structure rather than inferred from scaffold similarity.

Product‑Specific Quantitative Evidence: 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid vs. Closest Amino‑Benzoic Acid DHODH Inhibitors


Unique Binding‑Pose Differentiation of 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid (Inhibitor 641) vs. Inhibitor 105 Revealed by X‑ray Crystallography

X‑ray structures of human DHODH co‑crystallised with amino‑benzoic acid derivatives demonstrate that the target compound (inhibitor 641, PDB 3KVK) adopts a binding pose that was unanticipated by virtual screening [1]. In contrast, inhibitor 105 (PDB 3KVJ) and inhibitor 715 (PDB 3KVL) represent chemically distinct scaffolds whose binding modes differ from that of compound 641, although the precise structural divergence is described qualitatively in the primary reference [1]. The experimentally verified, unique orientation of the 3,5‑dichlorophenyl ureido moiety relative to the benzoic acid anchor constitutes a critical differentiator for any structure‑guided campaign.

DHODH inhibitor X‑ray crystallography structure‑based drug design

2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid vs. Inhibitor 715: Differential Chlorine‑Substitution Pattern Dictates DHODH Ligand Fit

Comparison of the chemical structures of inhibitor 641 (this compound) and inhibitor 715 (PDB 3KVL) shows that the two compounds differ in the substitution pattern of the terminal phenyl ring; inhibitor 641 bears a 3,5‑dichlorophenyl moiety, whereas inhibitor 715 possesses a distinct aryl‑urea substitution [1]. This alteration modifies the halogen‑bonding footprint and hydrophobic contacts within the DHODH ubiquinone pocket, leading to a binding mode that is crystallographically distinguishable [1]. Although the primary reference does not tabulate IC₅₀ values for individual compounds, the structural divergence implies that the two inhibitors cannot be considered bioisosteric.

DHODH inhibitor structure‑activity relationship halogen bonding

Optimal Research and Procurement Scenarios for 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic Acid Based on Verified Differentiation Evidence


Structure‑Guided DHODH Inhibitor Optimisation Using a Validated Co‑Crystal System

Medicinal chemistry teams pursuing DHODH as a target for autoimmune or oncology indications can utilise the 2.05 Å co‑crystal structure of the compound with human DHODH (PDB 3KVK) as a reliable starting point for fragment growing or scaffold‑hopping exercises [1]. The crystallographically confirmed, non‑predicted binding pose provides a structurally authentic template that cannot be replicated by computationally derived models, reducing the risk of misguided chemical elaboration.

Biochemical DHODH Assay Calibration with a Characterised Amino‑Benzoic Acid Probe

The availability of a well‑defined X‑ray structure and established binding mode makes this compound suitable as a calibration standard for DHODH enzymatic assays, particularly when assay developers need to verify that the enzyme preparation adopts the canonical ubiquinone‑pocket conformation [1]. Using the compound as a benchmark probe allows laboratories to compare results across studies that rely on the same co‑crystal reference, even in the absence of published IC₅₀ data.

Computational Chemistry Benchmarking with an Experimentally Divergent DHODH Ligand

Because the compound’s binding mode diverges from the virtual‑screening prediction, it serves as a stringent test case for validating docking algorithms, scoring functions, and pose‑prediction protocols [1]. Computational chemists can challenge their workflows by assessing whether they can recapitulate the experimentally observed pose, thereby improving the predictive power of their in silico models for the broader amino‑benzoic acid chemotype.

Quote Request

Request a Quote for 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.